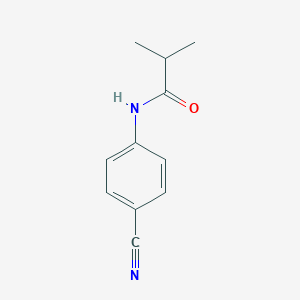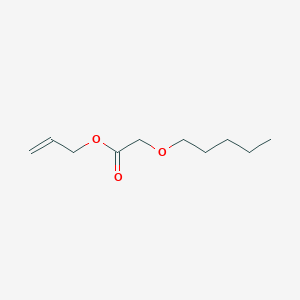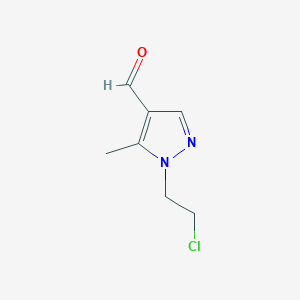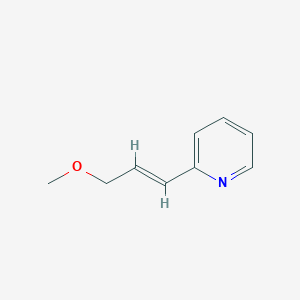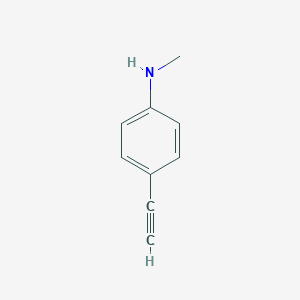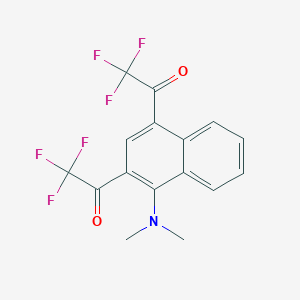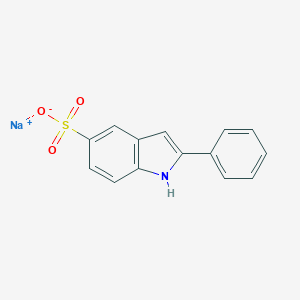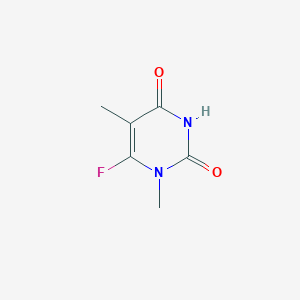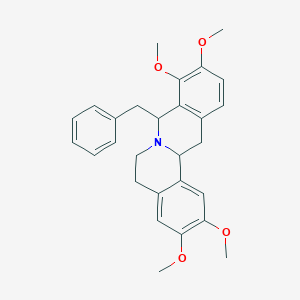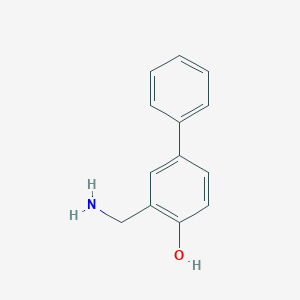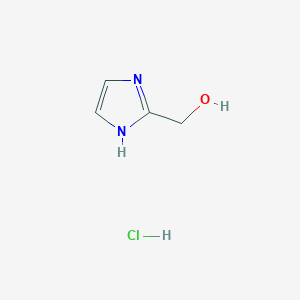![molecular formula C8H12O3 B038229 Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI) CAS No. 114523-15-8](/img/structure/B38229.png)
Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI), also known as 3,4-methylenedioxyphenyl-2-propanone (MDP2P), is a chemical compound that is commonly used in scientific research. This compound is a precursor to the synthesis of various drugs, including MDMA (3,4-methylenedioxymethamphetamine), which is a popular recreational drug.
Mecanismo De Acción
MDP2P acts as a precursor to the synthesis of MDMA, which is a serotonin, norepinephrine, and dopamine-releasing agent. MDMA works by increasing the release of these neurotransmitters, which results in a feeling of euphoria and increased empathy. MDMA also has the potential to increase heart rate and blood pressure.
Efectos Bioquímicos Y Fisiológicos
MDMA has been shown to have various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also increases the release of serotonin, norepinephrine, and dopamine, which results in a feeling of euphoria and increased empathy. MDMA has been shown to have potential therapeutic uses, including the treatment of PTSD and anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDP2P is a useful precursor in the synthesis of various drugs, including MDMA, which has potential therapeutic uses. However, the use of MDP2P and MDMA in lab experiments is limited due to their potential for abuse and their illegal status in many countries. Additionally, the synthesis of MDP2P and MDMA requires specialized equipment and expertise, which can be a limitation for many researchers.
Direcciones Futuras
There are many future directions for the use of MDP2P and MDMA in scientific research, including the development of new therapeutic uses for MDMA and the synthesis of new drugs using MDP2P as a precursor. Additionally, there is a need for further research into the biochemical and physiological effects of MDMA, as well as the potential risks and benefits of its use in therapeutic settings. Finally, there is a need for further research into the synthesis of MDP2P and MDMA, as well as the development of new methods for their synthesis that are more efficient and cost-effective.
Métodos De Síntesis
MDP2P can be synthesized using various methods, including the Wacker oxidation method, the Leuckart-Wallach reaction, and the reductive amination method. The Wacker oxidation method involves the oxidation of safrole using palladium (II) acetate and copper (II) chloride in the presence of water and oxygen. The Leuckart-Wallach reaction involves the reaction of Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)edioxyphenylacetone (MDP2P) with ammonium formate and formic acid in the presence of heat. The reductive amination method involves the reaction of MDP2P with an amine and a reducing agent, such as sodium cyanoborohydride.
Aplicaciones Científicas De Investigación
MDP2P is commonly used in scientific research as a precursor to the synthesis of various drugs, including MDMA. MDMA is a psychoactive drug that is commonly used for recreational purposes, but it also has potential therapeutic uses. MDMA has been shown to be effective in the treatment of post-traumatic stress disorder (PTSD) and anxiety disorders.
Propiedades
Número CAS |
114523-15-8 |
|---|---|
Nombre del producto |
Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI) |
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
1-(1-methyl-2,7-dioxabicyclo[4.1.0]heptan-6-yl)ethanone |
InChI |
InChI=1S/C8H12O3/c1-6(9)8-4-3-5-10-7(8,2)11-8/h3-5H2,1-2H3 |
Clave InChI |
RTMMDBTWYCGTJJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CCCOC1(O2)C |
SMILES canónico |
CC(=O)C12CCCOC1(O2)C |
Sinónimos |
Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine](/img/structure/B38146.png)
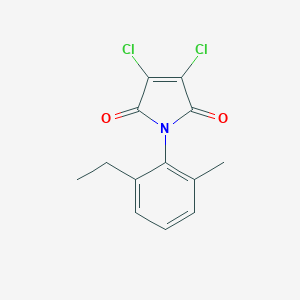
![5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B38149.png)
